![molecular formula C16H15N3O B7503359 N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7503359.png)
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which plays a critical role in a variety of physiological processes, including immune response, cell growth, and differentiation.
Mécanisme D'action
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide inhibits the JAK/STAT signaling pathway by binding to the ATP-binding site of JAK2 and preventing its phosphorylation. This prevents the activation of downstream targets, including STAT3, and leads to the inhibition of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in a variety of cancer cell lines. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in immune cells. In addition, this compound has been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide in lab experiments is its specificity for the JAK/STAT signaling pathway. This allows researchers to study the role of this pathway in various physiological processes without affecting other signaling pathways. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, the potency of this compound can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are several future directions for research involving N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide. One area of research is the development of more potent and selective JAK/STAT inhibitors. Another area of research is the study of the role of JAK/STAT signaling in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may be a promising approach for the treatment of cancer.
Méthodes De Synthèse
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanobenzyl chloride with 3-acetylpyridine to form 3-(3-cyanobenzyl)-6-acetylpyridine. This intermediate is then reacted with methylamine and dimethylformamide to produce this compound. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide has been widely used in scientific research as a tool to study the JAK/STAT signaling pathway. It has been shown to inhibit the phosphorylation of JAK2 and STAT3, which are key components of this pathway. This compound has been used to study the role of JAK/STAT signaling in a variety of physiological processes, including immune response, cell growth, and differentiation. It has also been used in cancer research to study the role of this pathway in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-6-7-15(10-18-12)16(20)19(2)11-14-5-3-4-13(8-14)9-17/h3-8,10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIIDRASYBMNAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[[2-Carboxy-1-(4-chlorophenyl)ethyl]sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B7503276.png)

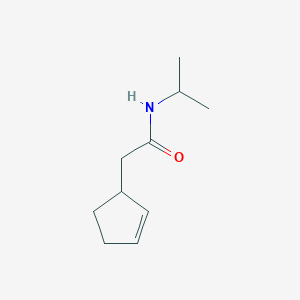
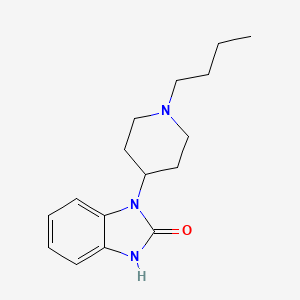
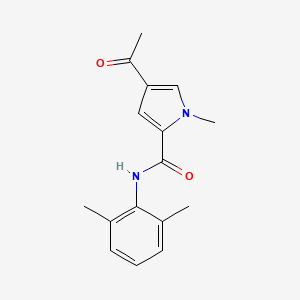
![3-[(1-Methylsulfonyl-2,3-dihydroindole-5-carbonyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7503309.png)
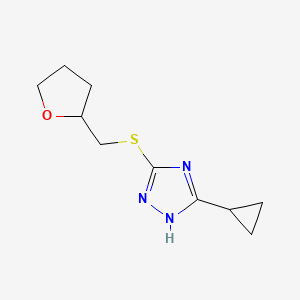

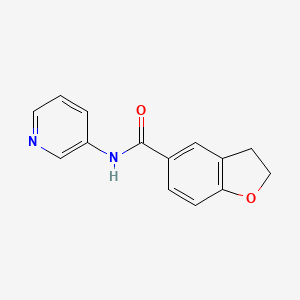
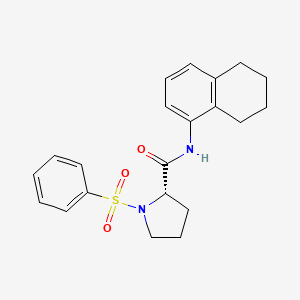
![1-(4-ethylphenyl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7503329.png)
![1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7503335.png)
![4-[[(2-Phenoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B7503338.png)

